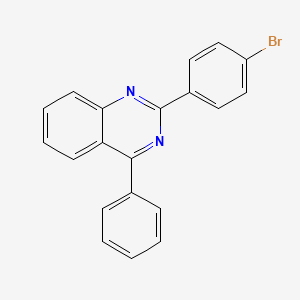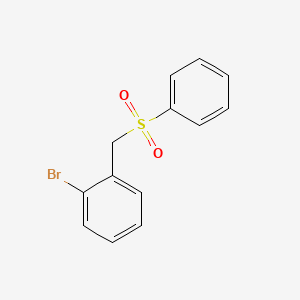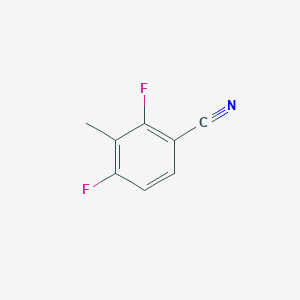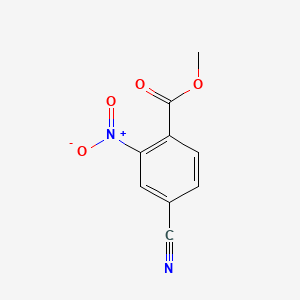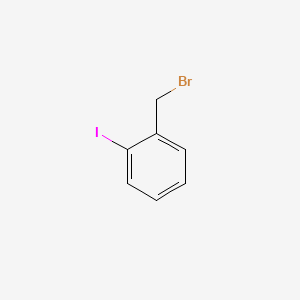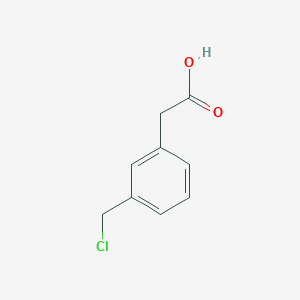
(3-Chlormethyl-phenyl)-essigsäure
Übersicht
Beschreibung
“(3-Chloromethyl-phenyl)-acetic acid” is an organoboron compound . It is an important reagent in organic synthesis, commonly used as a coupling partner in Suzuki-Miyaura cross-coupling reactions . This compound has also been investigated for its potential use in the development of new drugs and materials due to its unique chemical properties.
Synthesis Analysis
The most common method for synthesizing this compound is via the reaction between phenylboronic acid and 3-chloro-1,2-propanediol in the presence of a base, such as potassium carbonate . Protodeboronation of pinacol boronic esters is not well developed .Molecular Structure Analysis
The molecular formula of “(3-Chloromethyl-phenyl)-acetic acid” is C7H8BClO2 . It has a molecular weight of 170.40100 .Chemical Reactions Analysis
This compound is highly valuable in organic synthesis. Protodeboronation of pinacol boronic esters is not well developed . Paired with a Matteson–CH2–homologation, it allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Physical And Chemical Properties Analysis
“(3-Chloromethyl-phenyl)-acetic acid” exists as a white crystalline solid. It is soluble in polar organic solvents such as methanol, ethanol, and acetonitrile, and insoluble in nonpolar solvents such as hexane and benzene .Wissenschaftliche Forschungsanwendungen
Medizin: Bor-Neutronen-Einfangtherapie (BNCT)
(3-Chlormethyl-phenyl)-essigsäure: Derivate, insbesondere Boronsäureester, werden hinsichtlich ihres Potenzials als Borträger in der BNCT untersucht . Diese Therapie ist eine gezielte Krebsbehandlung, die auf der Anhäufung von Bor-haltigen Verbindungen in Krebszellen beruht, gefolgt von Bestrahlung mit Neutronen, was zur Zellzerstörung führt .
Landwirtschaft: Pestizidsynthese
In der Landwirtschaft könnten Boronsäureester, die von This compound abgeleitet sind, bei der Synthese neuartiger Pestizide verwendet werden. Ihre Stabilität und Reaktivität mit anderen organischen Verbindungen machen sie zu geeigneten Kandidaten für die Entwicklung effektiverer und umweltfreundlicherer Pestizide .
Materialwissenschaften: Polymersynthese
Die Derivate der Verbindung sind wertvoll bei der Synthese von Polymeren mit spezifischen Eigenschaften. Boronsäureester dienen als Zwischenprodukte bei der Herstellung von Polymeren, die für verschiedene Anwendungen eingesetzt werden können, darunter Beschichtungen, Klebstoffe und Spezialkunststoffe .
Umweltwissenschaften: Umweltbehebung
Boronsäureester, die mit This compound verwandt sind, können in Umweltbehebungsprozessen eingesetzt werden. Sie können zur Entwicklung von Materialien beitragen, die Schadstoffe aus Wasser und Boden einfangen und entfernen .
Analytische Chemie: Chemische Sensoren
In der analytischen Chemie werden Boronsäureester zur Entwicklung chemischer Sensoren verwendet. Diese Sensoren können verschiedene Substanzen nachweisen, darunter den Glukosespiegel im Blut, was sie für die medizinische Diagnostik unerlässlich macht .
Pharmakologie: Medikamentenentwicklung
Boronsäureester aus This compound werden für die Medikamentenentwicklung untersucht, insbesondere als Enzyminhibitoren. Sie haben das Potenzial, zu neuen Behandlungen für Krankheiten zu führen, indem sie spezifische Enzyme hemmen, die am Krankheitsverlauf beteiligt sind .
Industrielle Prozesse: Organische Synthese
Die Boronsäureester von This compound werden in der organischen Synthese verwendet, insbesondere in Suzuki-Miyaura-Kupplungsreaktionen. Dieser Prozess ist entscheidend für die Herstellung komplexer organischer Verbindungen, die in Pharmazeutika und Agrochemikalien verwendet werden .
Biochemie: Proteininteraktionsstudien
In der Biochemie werden die Derivate der Verbindung verwendet, um Proteininteraktionen zu untersuchen. Sie können an bestimmte Aminosäuren binden, was zur Aufklärung der Struktur und Funktion von Proteinen beiträgt .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[3-(chloromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDHOTCMBWZKSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CCl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437996 | |
| Record name | [3-(Chloromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
857165-45-8 | |
| Record name | [3-(Chloromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methylenebis[dimethyl(2-pyridyl)silane]](/img/structure/B1589093.png)



![8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one](/img/structure/B1589099.png)
